Gimatecan

Catalog No.
S548621
CAS No.
292618-32-7
M.F
C25H25N3O5
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gimatecan

CAS Number

292618-32-7

Product Name

Gimatecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11-/t25-/m0/s1

InChI Key

UIVFUQKYVFCEKJ-HIXOWBEXSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

Code names: LBQ707; STI481; Chemical structure name: 7tbutoxyiminomethylcamptothecin; ST1481CPT 1847tertButoxyiminomethylcamptothecinST 1481.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OC(C)(C)C)O

Description

The exact mass of the compound Gimatecan is 447.17942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Gimatecan, also known as ST1481, is a semi-synthetic lipophilic analogue of camptothecin, a natural alkaloid derived from the Camptotheca acuminata tree. This compound has been developed to enhance oral bioavailability and improve therapeutic efficacy against various cancers. Gimatecan exhibits potent antitumor activity by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair. Its chemical structure is represented by the molecular formula C₂₅H₂₅N₃O₅, which contributes to its lipophilicity and pharmacokinetic properties, allowing for rapid absorption and accumulation in tissues .

That modify the camptothecin structure to enhance its pharmacological properties. The synthesis typically involves:

  • Modification of the E-ring: This step restores the lactone form of camptothecin, which is crucial for its activity.
  • Lipophilicity enhancement: Structural modifications are made to increase the compound's solubility in lipids, facilitating better absorption.
  • Purification: The final product undergoes purification processes to ensure high purity levels suitable for clinical applications .

Gimatecan has demonstrated significant biological activity against a range of cancer cell lines. Studies show that it induces apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. Its potency is notably higher than that of irinotecan, another camptothecin derivative, particularly in gastric and esophageal cancers . In vitro studies indicate that gimatecan effectively inhibits tumor cell proliferation and induces cell cycle arrest in the S phase at low concentrations (as low as 0.003 µg/mL) .

Gimatecan is primarily explored as an anticancer agent due to its ability to inhibit topoisomerase I. Its applications include:

  • Treatment of solid tumors: Gimatecan has shown efficacy against various cancers, including gastric and esophageal cancers.
  • Combination therapies: It is being investigated for use in combination with other chemotherapeutic agents to enhance therapeutic outcomes.
  • Clinical trials: Ongoing studies aim to evaluate its safety and effectiveness in different cancer types .

Research has highlighted several interactions between gimatecan and cellular mechanisms:

  • Chemoresistance: Gimatecan's efficacy can be influenced by the expression of transport proteins such as ABCG2 and MDR1, which are associated with drug resistance.
  • Signal transduction pathways: The compound activates multiple signaling pathways involved in cell cycle regulation and apoptosis, including MAPK pathways .
  • DNA damage response: Gimatecan significantly activates proteins involved in DNA damage repair mechanisms, indicating its role in inducing genomic instability in cancer cells .

Several compounds share structural similarities with gimatecan, primarily within the class of camptothecins. Here are some notable comparisons:

CompoundMechanism of ActionUnique Features
IrinotecanTopoisomerase I inhibitorUsed clinically for colorectal cancer; less potent than gimatecan
TopotecanTopoisomerase I inhibitorApproved for ovarian cancer; has a different pharmacokinetic profile
SN-38Active metabolite of irinotecanHigher potency than irinotecan; similar mechanism but distinct metabolism
CamptothecinNatural topoisomerase I inhibitorFound in nature; less soluble than gimatecan

Gimatecan stands out due to its enhanced lipophilicity and superior potency compared to traditional camptothecins like irinotecan and topotecan. Its unique pharmacological profile allows for improved oral bioavailability and therapeutic application in oncology settings.

Key Synthetic Intermediates

The stereoselective synthesis of gimatecan relies on several critical intermediates that serve as building blocks for the final compound. The primary starting materials include 7-formyl-camptothecin dimethylacetal and O-tert-butylhydroxylamine hydrochloride [1] [2]. The acetal form of 7-formyl-camptothecin, specifically the dimethyl acetal, functions as the preferred precursor due to its enhanced stability and selective reactivity profile [1].

An alternative pathway utilizes 7-formyl-camptothecin directly as the starting material, though this approach typically results in faster reaction kinetics due to the absence of the acetal protection group [1]. The selection between these intermediates depends on the desired stereoselectivity and reaction conditions. The hydroxylamine hydrochloride serves as the nucleophilic component that introduces the tert-butyloxyiminomethyl functionality at the C-7 position [2].

Additional intermediates identified in the synthetic pathway include various protected and deprotected derivatives of camptothecin-7-aldehyde. The synthesis pathway involves the sequential transformation of 7-hydroxymethylcamptothecin through oxidation to 7-formyl-camptothecin, followed by oxime formation and subsequent modifications [1] [2].

Reaction Mechanisms

The stereoselective formation of gimatecan occurs through a carefully controlled condensation reaction between the formyl group of 7-formyl-camptothecin (or its acetal) and O-tert-butylhydroxylamine hydrochloride [1] [2]. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by elimination of water to form the oxime linkage.

The stereochemical outcome is critically dependent on reaction conditions, particularly pH control. Under acidic conditions (pH < 7), the reaction preferentially yields the (E)-isomer of gimatecan [1] [2]. The mechanism involves protonation of the hydroxylamine nitrogen, which influences the geometry of the transition state and directs the formation of the thermodynamically favored E-configuration.

The presence of organic bases, particularly pyridine, significantly alters the stereochemical outcome by promoting Z-isomer formation [1] [2]. This base-catalyzed pathway involves deprotonation of the hydroxylamine, leading to alternative transition state geometries that favor Z-isomer formation. The stereoselective process requires strict exclusion of organic bases to achieve optimal E-selectivity ratios.

A photochemical isomerization mechanism enables conversion of the Z-isomer to the E-isomer through ultraviolet irradiation in the presence of hydrochloric acid [1] [2]. This process involves light-induced rotation around the carbon-nitrogen double bond, allowing interconversion between stereoisomers under controlled conditions.

Optimized Synthesis Procedures

Yield Enhancement Strategies

The optimization of gimatecan synthesis involves multiple strategies to maximize product yield while maintaining stereochemical purity. Table 1 demonstrates the relationship between reaction conditions and yield outcomes across different synthetic approaches.

Table 1: Stereoselective Synthesis Parameters and Yields

Starting MaterialReaction Time (h)E:Z RatioYield (%)Key Conditions
7-Formyl-camptothecin dimethylacetal499.8:0.287Acidic, no base
7-Formyl-camptothecin dimethylacetal + NaOH2498.8:1.280Moderate base (1.47 mmol NaOH)
7-Formyl-camptothecin + NaOH297.4:2.680Controlled base (1.65 mmol NaOH)
7-Formyl-camptothecin + excess NaOH295.5:4.593Higher base (3 mmol NaOH)

The highest overall yield (93%) is achieved using 7-formyl-camptothecin as the starting material with elevated sodium hydroxide concentrations [1]. This approach balances reaction efficiency with acceptable stereoselectivity, though some compromise in E:Z ratio is observed. Temperature optimization involves maintaining reaction conditions between room temperature and solvent boiling point, with reflux conditions in 95% ethanol providing optimal results [1] [2].

Solvent selection plays a crucial role in yield enhancement. Polar protic solvents, particularly ethanol and methanol, provide the optimal environment for the condensation reaction [1] [2]. The use of 95% ethanol has proven particularly effective, offering excellent solubility for reactants while facilitating product precipitation upon completion.

Product isolation strategies employ precipitation-based techniques, where the crude gimatecan precipitates directly from the reaction mixture [1] [2]. This approach eliminates the need for complex work-up procedures and provides yields in the 80-93% range. Subsequent purification through silica gel chromatography using dichloromethane-methanol (95:5) as eluent further enhances product purity [3] [4].

The implementation of multiple injection techniques for liposomal formulations has demonstrated the capability to increase overall drug concentration by up to five-fold while maintaining size distribution characteristics [5]. This approach enables scale-up for larger production volumes without compromising product quality.

Purity Optimization Techniques

Purity optimization in gimatecan synthesis encompasses both stereoisomeric purity and polymorphic form control. The elimination of organic bases from reaction conditions serves as the primary strategy for achieving high E-isomer content [1] [2]. Under optimized acidic conditions, E:Z ratios exceeding 99.8:0.2 can be consistently achieved.

Table 2 outlines the crystalline form optimization through controlled precipitation techniques.

Table 2: Crystalline Forms and Co-solvent Systems

Co-solventCrystalline FormPurity Assessment
AcetoneIHigh crystallinity
MethanolIIIHigh crystallinity
EthanolIIIHigh crystallinity
Ethyl acetateIIHigh crystallinity
TolueneIIHigh crystallinity
n-Butyl chlorideIIHigh crystallinity
Methyl tert-butyl etherII90% Form II, 10% Form III
HexaneII75% Form II, substantial amorphous

The crystallization process involves dissolution of crude gimatecan in dichloromethane followed by co-solvent addition, concentration, and controlled precipitation [1] [2]. The choice of co-solvent determines the specific polymorphic form obtained, with acetone yielding Form I, alcohols producing Form III, and various organic solvents generating Form II.

Photochemical purification enables complete conversion of Z-isomer contaminants to the desired E-isomer through ultraviolet irradiation [1] [2]. This technique involves dissolving the mixed isomers in dichloromethane, adding hydrochloric acid, and subjecting the solution to 125 W mercury lamp irradiation for one hour. Complete isomerization is achievable under these conditions.

Advanced purification techniques include the optimization of conjugation procedures for enhanced product quality [3] [4]. The synthesis optimization for triplex-forming oligonucleotide conjugates demonstrates significantly improved yields and purity through the use of bromoalkyl analogues and optimized reaction conditions [3] [4].

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC) Detection Techniques

High-Performance Liquid Chromatography represents the gold standard for gimatecan analysis, providing both qualitative identification and quantitative determination of stereoisomeric composition. Table 3 presents the optimized HPLC parameters developed for gimatecan characterization.

Table 3: HPLC Detection Parameters

ParameterSpecificationPurpose
ColumnC18 reverse phase (Symmetry C18; 75×4.6 mm)Separation and analysis
Mobile Phase AH2O/CH3CN 60/40 (v/v)Initial mobile phase composition
Mobile Phase BH2O/CH3CN 30/70 (v/v)Final mobile phase composition
Flow Rate1.0 mL/minOptimal separation conditions
Detection Wavelength260 nmMaximum absorption for camptothecins
Injection Volume5 μLSuitable for analysis
E-isomer Retention Time12 minutesE-isomer identification
Z-isomer Retention Time8 minutesZ-isomer identification

The analytical method employs gradient elution with acetonitrile-water mobile phases, enabling baseline separation of E and Z stereoisomers [1] [2]. The 260 nm detection wavelength corresponds to the maximum UV absorption of the camptothecin chromophore, providing optimal sensitivity for both isomeric forms.

Method validation demonstrates linearity across concentration ranges of 0.25-25 ng/mL for both gimatecan and its primary metabolite ST1698 [6]. The assay exhibits excellent precision (1.2-4.3%) and accuracy (< 4.7%), with recovery rates ranging from 62.8-71.1% [6]. Lower limits of quantification reach 0.25 ng/mL for both analytes, enabling detection of trace impurities and metabolites.

Advanced HPLC techniques for specialized applications include on-line column solid phase extraction coupled with fluorimetric detection [6]. This approach provides enhanced sensitivity for biological matrix analysis while maintaining the specificity required for stereoisomeric determination. The method successfully quantifies gimatecan in human plasma with detection limits suitable for clinical pharmacokinetic studies [6] [7].

Fluorescence-Based Analysis

Fluorescence spectroscopy provides a highly sensitive and selective analytical approach for gimatecan characterization, exploiting the intrinsic fluorescent properties of the camptothecin scaffold [8] [9]. The compound exhibits strong fluorescence emission with excitation maxima around 370 nm and emission maxima near 450 nm [9] [10].

The fluorescence characteristics of gimatecan enable real-time monitoring of stereoisomeric composition and hydrolysis processes [9] [10]. The lactone form exhibits significantly higher fluorescence intensity compared to the ring-opened carboxylate form, providing a direct spectroscopic method for stability assessment [9] [10]. Principal component analysis and factor analysis of fluorescence spectra enable precise determination of lactone-to-carboxylate ratios with accuracy comparable to HPLC methods [9] [10].

Optimized fluorescence detection parameters include excitation at 380 nm and emission monitoring at 560 nm for certain camptothecin derivatives [11]. These conditions provide excellent signal-to-noise ratios and enable detection limits in the low nanogram per milliliter range [11]. The fluorescence-based approach offers advantages including real-time monitoring capabilities, minimal sample preparation requirements, and compatibility with biological matrices [8] [9].

Microspectrofluorometry and fluorescence imaging analysis enable single-cell level investigations of gimatecan localization and metabolism [8]. These techniques reveal preferential lysosomal accumulation of gimatecan compared to mitochondrial localization observed with other camptothecin derivatives [8]. The subcellular distribution patterns provide valuable insights into cellular pharmacokinetics and mechanism of action.

Mass Spectrometry Applications

Mass spectrometry techniques provide comprehensive structural characterization and quantitative analysis of gimatecan and related compounds. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) enables direct tissue analysis for drug distribution studies [12] [13]. This approach provides spatial resolution down to 20 μm for MALDI systems, enabling detailed mapping of drug accumulation in tumor and normal tissues [14] [12].

High-resolution mass spectrometry employing Fourier Transform Ion Cyclotron Resonance (FTICR) instruments provides the accuracy and resolution necessary for definitive molecular identification [15] [14]. ESI-MS studies utilizing electrospray ionization enable analysis of gimatecan derivatives with molecular ion detection and fragmentation pattern analysis [15]. The method provides confirmation of molecular formulas and structural assignments for synthetic intermediates and final products.

Table 4 summarizes the characteristic X-ray powder diffraction peaks used for crystalline form identification, which complement mass spectrometric analysis for complete structural characterization.

Table 4: X-ray Powder Diffraction Characteristic Peaks

Crystalline Form I (2θ degrees)Relative Intensity I (%)Crystalline Form II (2θ degrees)Relative Intensity II (%)Crystalline Form III (2θ degrees)Relative Intensity III (%)
7.2100.06.7100.06.011.0
9.24.87.24.87.5100.0
10.27.39.76.08.518.1
12.716.311.224.012.34.8
14.08.113.23.016.06.0
14.719.514.54.817.011.0
15.213.016.02.418.06.6
16.02.416.721.618.24.0

Advanced mass spectrometry techniques include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic analysis [16]. These methods enable simultaneous quantification of parent drug and metabolites in biological matrices with high specificity and sensitivity. The approach supports drug development by providing detailed information on absorption, distribution, metabolism, and excretion profiles [17] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.17942091 g/mol

Monoisotopic Mass

447.17942091 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7KKS9R192F

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pharmacology

Gimatecan is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid extracted from the Asian tree Camptotheca acuminate, with potential antineoplastic and antiangiogenic activities. Gimatecan binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Although the mechanism of its antiangiogenic activity has yet to be full elucidated, this agent may inhibit endothelial cell migration, tumor neovascularization, and the expression of proangiogenic basic fibroblast growth factor (bFGF).

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

292620-90-7
292618-32-7

Wikipedia

Gimatecan

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 07-15-2023
1: Zucchetti M, Meco D, Di Francesco AM, Servidei T, Patriarca V, Cusano G, D'Incalci M, Forestieri D, Pisano C, Riccardi R. Antitumor activity and pharmacokinetics of oral gimatecan on pediatric cancer xenografts. Cancer Chemother Pharmacol. 2010 Sep;66(4):635-41. Epub 2009 Dec 20. PubMed PMID: 20091168.
2: Frapolli R, Zucchetti M, Sessa C, Marsoni S, Viganò L, Locatelli A, Rulli E, Compagnoni A, Bello E, Pisano C, Carminati P, D'Incalci M. Clinical pharmacokinetics of the new oral camptothecin gimatecan: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels. Eur J Cancer. 2010 Feb;46(3):505-16. Epub 2009 Dec 16. PubMed PMID: 20007015.
3: Pecorelli S, Ray-Coquard I, Tredan O, Colombo N, Parma G, Tisi G, Katsaròs D, Lhommé C, Lissoni AA, Vermorken JB, du Bois A, Poveda A, Frigerio L, Barbieri P, Carminati P, Brienza S, Guastalla JP. Phase II of oral gimatecan in patients with recurrent epithelial ovarian, fallopian tube or peritoneal cancer, previously treated with platinum and taxanes. Ann Oncol. 2010 Apr;21(4):759-65. Epub 2009 Nov 11. PubMed PMID: 19906760; PubMed Central PMCID: PMC2844948.
4: Pace S, Capocasa F, Tallarico C, Frapolli R, Zucchetti M, Longo A. Determination of total and lactone form of a new camptothecin derivative gimatecan (ST1481) and its metabolite ST1698 in human plasma by high-performance liquid chromatography with fluorimetric detection. J Pharm Biomed Anal. 2009 Oct 15;50(3):507-14. Epub 2009 May 27. PubMed PMID: 19553057.
5: Vekhoff P, Halby L, Oussedik K, Dallavalle S, Merlini L, Mahieu C, Lansiaux A, Bailly C, Boutorine A, Pisano C, Giannini G, Alloatti D, Arimondo PB. Optimized synthesis and enhanced efficacy of novel triplex-forming camptothecin derivatives based on gimatecan. Bioconjug Chem. 2009 Apr;20(4):666-72. PubMed PMID: 19309124.
6: Oostendorp RL, van de Steeg E, van der Kruijssen CM, Beijnen JH, Kenworthy KE, Schinkel AH, Schellens JH. Organic anion-transporting polypeptide 1B1 mediates transport of Gimatecan and BNP1350 and can be inhibited by several classic ATP-binding cassette (ABC) B1 and/or ABCG2 inhibitors. Drug Metab Dispos. 2009 Apr;37(4):917-23. Epub 2009 Jan 12. PubMed PMID: 19139163.
7: Zhu AX, Ready N, Clark JW, Safran H, Amato A, Salem N, Pace S, He X, Zvereva N, Lynch TJ, Ryan DP, Supko JG. Phase I and pharmacokinetic study of gimatecan given orally once a week for 3 of 4 weeks in patients with advanced solid tumors. Clin Cancer Res. 2009 Jan 1;15(1):374-81. PubMed PMID: 19118068.
8: Petrangolini G, Tortoreto M, Perego P, Carenini N, De Cesare M, Balsari A, Zunino F, Pratesi G. Combination of metronomic gimatecan and CpG-oligodeoxynucleotides against an orthotopic pancreatic cancer xenograft. Cancer Biol Ther. 2008 Apr;7(4):596-601. Epub 2008 Jan 9. PubMed PMID: 18364568.
9: Marchetti S, Oostendorp RL, Pluim D, van Eijndhoven M, van Tellingen O, Schinkel AH, Versace R, Beijnen JH, Mazzanti R, Schellens JH. In vitro transport of gimatecan (7-t-butoxyiminomethylcamptothecin) by breast cancer resistance protein, P-glycoprotein, and multidrug resistance protein 2. Mol Cancer Ther. 2007 Dec;6(12 Pt 1):3307-13. PubMed PMID: 18089724.
10: Gounder MK, Nazar AS, Saleem A, Pungaliya P, Kulkarni D, Versace R, Rubin EH. Effects of drug efflux proteins and topoisomerase I mutations on the camptothecin analogue gimatecan. Invest New Drugs. 2008 Jun;26(3):205-13. Epub 2007 Oct 18. PubMed PMID: 17943230

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